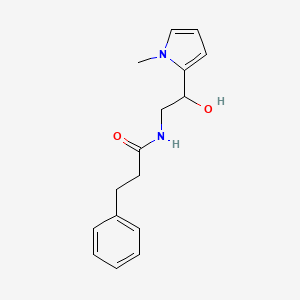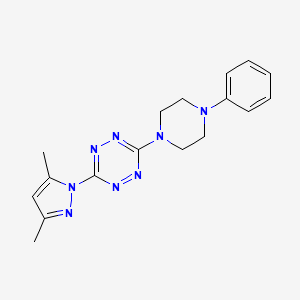![molecular formula C18H14N4O2 B2774834 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide CAS No. 933201-84-4](/img/structure/B2774834.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to a methylisoxazole carboxamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions . The phenyl group is then introduced via a coupling reaction, such as a Suzuki or Heck reaction .
The isoxazole ring can be formed through a cyclization reaction involving a nitrile oxide intermediate, which is generated in situ from an oxime and a chlorinating agent . The final step involves the formation of the carboxamide group, typically achieved by reacting the isoxazole derivative with an amine under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride.
Substituting Agents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of a nitro group would yield the corresponding amine .
Wissenschaftliche Forschungsanwendungen
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of the target protein . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylbenzimidazole: Shares the benzimidazole core but lacks the isoxazole and carboxamide groups.
5-Methylisoxazole-3-carboxamide: Contains the isoxazole and carboxamide groups but lacks the benzimidazole moiety.
N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: Similar structure but with different substituents on the phenyl ring.
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide is unique due to the combination of the benzimidazole, phenyl, and isoxazole carboxamide moieties in a single molecule. This unique structure allows it to interact with a diverse range of molecular targets and exhibit a broad spectrum of biological activities .
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-10-16(22-24-11)18(23)21-13-7-3-2-6-12(13)17-19-14-8-4-5-9-15(14)20-17/h2-10H,1H3,(H,19,20)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKWUXPMZFLJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)


![1-Fluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B2774759.png)



![1-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2774764.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2774768.png)
![N-cyclopentyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2774772.png)
![N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2774773.png)
